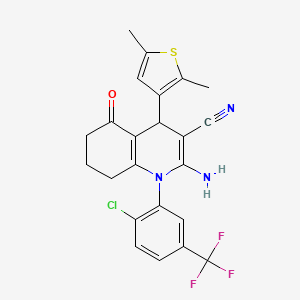![molecular formula C29H39N3O4 B11632323 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632323.png)
1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-propoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos funcionales como aminas, hidroxilo y grupos carbonilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-propoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona típicamente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de compuestos intermedios, seguido de reacciones de acoplamiento, ciclación y modificaciones de grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen dietilamina, dimetilamina y varios compuestos carbonílicos. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo o reactores por lotes. El proceso está optimizado para minimizar los residuos y reducir los costes de producción. Se emplean técnicas avanzadas de purificación, como la cromatografía y la cristalización, para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-propoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo carbonilo se puede reducir para formar un grupo hidroxilo.
Sustitución: Los grupos amino pueden sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Principales Productos Formados:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de aminas o amidas sustituidas.
Aplicaciones Científicas De Investigación
1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-propoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza como intermedio en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-propoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las dianas moleculares y las vías específicas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-propoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona se puede comparar con otros compuestos similares, como:
- 1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-etoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona
- 1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-butoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona
Estos compuestos comparten características estructurales similares pero difieren en la longitud y la naturaleza del grupo alcoxi unido al anillo fenilo. La singularidad de 1-[2-(dietilamino)etil]-5-[4-(dimetilamino)fenil]-3-hidroxi-4-[(3-metil-4-propoxi)fenil]carbonil]-1,5-dihidro-2H-pirrol-2-ona radica en su combinación específica de grupos funcionales, que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C29H39N3O4 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H39N3O4/c1-7-18-36-24-15-12-22(19-20(24)4)27(33)25-26(21-10-13-23(14-11-21)30(5)6)32(29(35)28(25)34)17-16-31(8-2)9-3/h10-15,19,26,33H,7-9,16-18H2,1-6H3/b27-25+ |
Clave InChI |
UVIWZAWILMIQOL-IMVLJIQESA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)N(C)C)/O)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)N(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11632253.png)
![8-butyl-13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11632254.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)
![methyl 2-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632265.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)

![ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632305.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632310.png)
![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)
![2-({2-bromo-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B11632318.png)


